molecular formula C17H21ClN4S B8615373 Olanzapine hydrochloride CAS No. 783334-36-1

Olanzapine hydrochloride

Cat. No. B8615373
Key on ui cas rn: 783334-36-1
M. Wt: 348.9 g/mol
InChI Key: MFURKUWVJOJUHP-UHFFFAOYSA-N
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Patent
US07951798B2

Procedure details

In an apparatus equipped with a reflux condenser 1 g (3.2 mmoles) of olanzapine base is dissolved in 20 cm3 of acetonitrile by heating until boiling. Subsequently 3.2 g of concentrated aqueous hydrochloric acid solution are dropped to it (37.0 g of hydrogen chloride in 100 cm3 of water). The reaction mixture is cooled for 10 minutes in an ice-water bath and the yellow precipitate is filtered off. Thus 1.1 g (98.5%) of the title compound is obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
37 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
98.5%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]2[NH:7][C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=3[N:14]=[C:15]([N:16]3[CH2:21][CH2:20][N:19]([CH3:22])[CH2:18][CH2:17]3)[C:4]=2[CH:3]=1.[ClH:23]>C(#N)C.O>[ClH:23].[CH3:1][C:2]1[S:6][C:5]2[NH:7][C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=3[N:14]=[C:15]([N:16]3[CH2:21][CH2:20][N:19]([CH3:22])[CH2:18][CH2:17]3)[C:4]=2[CH:3]=1 |f:4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CC2=C(S1)NC=3C=CC=CC3N=C2N4CCN(CC4)C
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
Cl
Name
Quantity
37 g
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled for 10 minutes in an ice-water bath
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the yellow precipitate is filtered off

Outcomes

Product
Name
Type
product
Smiles
Cl.CC1=CC2=C(NC3=C(N=C2N2CCN(CC2)C)C=CC=C3)S1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 98.5%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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